1h-Pyrazole-5-ethyl,4-fluoro-3-methanamine

Vue d'ensemble

Description

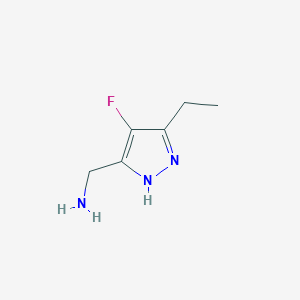

1h-Pyrazole-5-ethyl,4-fluoro-3-methanamine is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the 5-position, a fluorine atom at the 4-position, and a methanamine group at the 3-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1h-Pyrazole-5-ethyl,4-fluoro-3-methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazine with 4-fluoroacetylacetone, followed by cyclization to form the pyrazole ring. The resulting intermediate is then subjected to reductive amination to introduce the methanamine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or oximes.

Reduction: Reduction of the pyrazole ring can yield dihydropyrazole derivatives.

Substitution: The fluorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Formation of imines or oximes.

Reduction: Dihydropyrazole derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthetic Routes

- Common Methods : Cyclization of hydrazines with β-diketones or α,β-unsaturated carbonyls.

- Reaction Conditions : Use of solvents like ethanol or DMSO, with acid or base catalysts.

Scientific Research Applications

1H-Pyrazole-5-ethyl,4-fluoro-3-methanamine has shown promising applications across several domains:

Medicinal Chemistry

- Anticancer Activity : Various pyrazole derivatives have been tested for their anticancer properties. For instance, compounds derived from pyrazoles have demonstrated potent activity against cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer), with reported IC50 values ranging from 0.28 µM to 49.85 µM .

- Enzyme Inhibition : The compound has potential as an enzyme inhibitor, affecting pathways involved in cancer progression and inflammation .

Biological Applications

- Anti-inflammatory Effects : Pyrazole derivatives have been explored for their anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases .

- Antioxidant Activity : Some studies indicate that pyrazole compounds exhibit significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases .

Agricultural Science

- Agrochemicals : The compound is being investigated for its potential use in developing new agrochemicals that can enhance crop protection against pests and diseases .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a series of 1H-pyrazole derivatives on A549 cell lines. Compounds showed varied efficacy with IC50 values indicating significant growth inhibition. For example, one derivative exhibited an IC50 of 26 µM, highlighting the potential of these compounds in cancer therapy .

Case Study 2: Anti-inflammatory Research

Research focused on the anti-inflammatory properties of pyrazole derivatives demonstrated that certain compounds could inhibit pro-inflammatory cytokines effectively. This suggests a therapeutic application in managing chronic inflammatory conditions .

Data Summary

Mécanisme D'action

The mechanism of action of 1h-Pyrazole-5-ethyl,4-fluoro-3-methanamine in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The presence of the fluorine atom can enhance binding affinity and selectivity towards specific targets.

Comparaison Avec Des Composés Similaires

(5-Methyl-4-fluoro-1H-pyrazol-3-yl)methanamine: Similar structure but with a methyl group instead of an ethyl group.

(5-Ethyl-4-chloro-1H-pyrazol-3-yl)methanamine: Similar structure but with a chlorine atom instead of a fluorine atom.

(5-Ethyl-4-fluoro-1H-pyrazol-3-yl)ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.

Uniqueness: The presence of the ethyl group at the 5-position and the fluorine atom at the 4-position imparts unique chemical properties to 1h-Pyrazole-5-ethyl,4-fluoro-3-methanamine. These substitutions can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from its analogs.

Activité Biologique

1H-Pyrazole-5-ethyl,4-fluoro-3-methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a pyrazole ring with specific substitutions that influence its biological activity. The synthesis typically involves the reaction of ethyl hydrazine with appropriate carbonyl compounds under acidic or basic conditions. The fluorine atom at the 4-position is crucial for enhancing the compound's pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various pyrazole derivatives, this compound showed effective inhibition against a range of bacterial strains, particularly Gram-positive bacteria. The mechanism involves the inhibition of bacterial enzyme systems, which are critical for cell wall synthesis and metabolic processes .

Anticancer Properties

The compound has also been assessed for its anticancer activity. In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mean growth inhibition percentages were reported at 54.25% and 38.44%, respectively, indicating a selective toxicity towards cancer cells over normal fibroblasts . This selectivity is crucial for reducing side effects in potential therapeutic applications.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Signal Pathway Interference : It has been shown to modulate signaling pathways associated with cell survival and apoptosis, leading to increased apoptosis in cancer cells .

Study on Antiviral Activity

In a study focusing on antiviral properties, this compound was tested against the Japanese encephalitis virus (JEV). The compound demonstrated notable antiviral activity in neuronal cells, with significant reductions in viral titers observed at concentrations as low as 15 µM. This suggests potential applications in treating viral infections .

Toxicological Profile

Toxicity assessments have shown that while exhibiting potent biological activities, the compound maintains a favorable safety profile. The CC50 values (concentration causing 50% cytotoxicity) were recorded at relatively high concentrations compared to its effective doses in antimicrobial and anticancer assays . This indicates a promising therapeutic window for further development.

Data Summary

Propriétés

IUPAC Name |

(3-ethyl-4-fluoro-1H-pyrazol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FN3/c1-2-4-6(7)5(3-8)10-9-4/h2-3,8H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZJWMHWBFQNEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=C1F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401257553 | |

| Record name | 1H-Pyrazole-3-methanamine, 5-ethyl-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401257553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638759-47-3 | |

| Record name | 1H-Pyrazole-3-methanamine, 5-ethyl-4-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638759-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-3-methanamine, 5-ethyl-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401257553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.